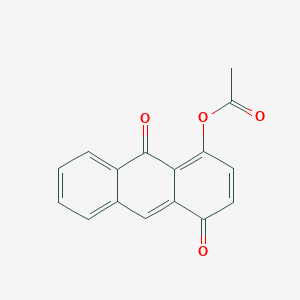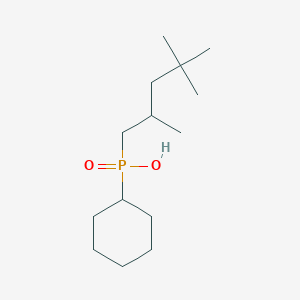
Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid is a chemical compound known for its unique structure and properties. It is a phosphinic acid derivative with a cyclohexyl group and a 2,4,4-trimethylpentyl group attached to the phosphorus atom. This compound is used in various industrial and scientific applications, particularly in the field of metal extraction and separation.
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid can be synthesized through the interaction of α-olefin vinylidene dimers with hypophosphorous acid (H₃PO₂) in an isopropanol medium at 90°C . The reaction involves hydrophosphinylation, where the α-olefin dimers react with hypophosphorous acid to form the desired phosphinic acid derivative. The process can be further optimized by using specific catalysts and reaction conditions to improve yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes mixing sodium hypophosphite with diisobutylene, adding a photoinitiator such as acetone, and irradiating the mixture with ultraviolet light for several hours . The crude product is then purified through alkaline washing, acidification, dehydration, and distillation under reduced pressure to obtain the final product.
化学反应分析
Types of Reactions
Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the phosphorus atom are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acids. These products have diverse applications in different fields, including catalysis and material science.
科学研究应用
Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a chelating agent for metal detoxification.
作用机制
The mechanism of action of cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid involves its ability to form strong complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its phosphorus and oxygen atoms. This interaction facilitates the extraction and separation of metals from various matrices. The molecular targets include metal ions such as lanthanides and actinides, and the pathways involved include ion exchange and coordination chemistry .
相似化合物的比较
Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid can be compared with other similar compounds, such as:
Di(2-ethylhexyl)phosphoric acid (P204): Known for its use in metal extraction, but with lower selectivity for heavy lanthanides compared to this compound.
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate: A phosphonium-based ionic liquid used for similar applications but with different physical properties and extraction efficiencies.
These comparisons highlight the unique properties of this compound, such as its higher selectivity and efficiency in metal extraction processes.
属性
CAS 编号 |
82164-74-7 |
|---|---|
分子式 |
C14H29O2P |
分子量 |
260.35 g/mol |
IUPAC 名称 |
cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid |
InChI |
InChI=1S/C14H29O2P/c1-12(10-14(2,3)4)11-17(15,16)13-8-6-5-7-9-13/h12-13H,5-11H2,1-4H3,(H,15,16) |
InChI 键 |
SRIIUFOFUWXVEY-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)(C)C)CP(=O)(C1CCCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


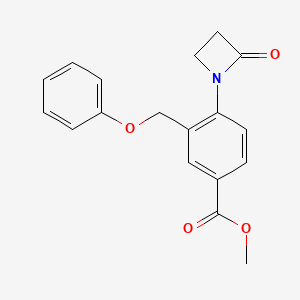
![4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14420539.png)
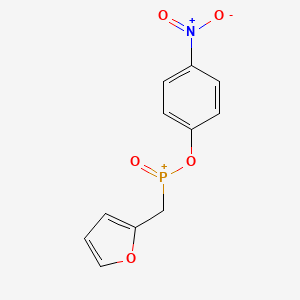

![1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14420557.png)
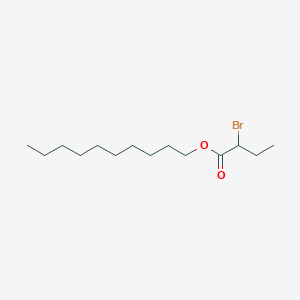
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
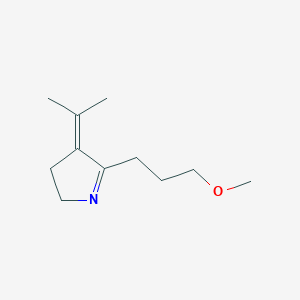
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
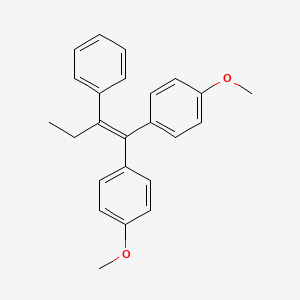

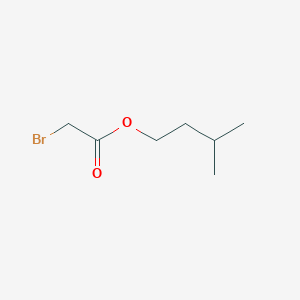
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
